molecular formula C19H18N2O3 B4414596 N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B4414596
M. Wt: 322.4 g/mol
InChI Key: RNJYGSBTPQMPST-UHFFFAOYSA-N
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Description

N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-tumor, and anti-viral properties . This compound, with its unique structural features, has garnered attention in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves the coupling of benzofuran-2-carboxylic acid with a propylamino carbonyl derivative. One common method involves the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine in dichloromethane as the coupling agents . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin. These compounds also exhibit a range of biological activities, but this compound is unique due to its specific structural features and the presence of the propylamino carbonyl group . This uniqueness contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(propylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-11-20-18(22)14-8-4-5-9-15(14)21-19(23)17-12-13-7-3-6-10-16(13)24-17/h3-10,12H,2,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJYGSBTPQMPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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